

# BGP-15: A Technical Guide to its Chemical Properties and Biological Activity

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## Compound of Interest

Compound Name: **BGP-15**

Cat. No.: **B8810859**

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## Abstract

**BGP-15**, a nicotinic amidoxime derivative, is a promising therapeutic agent with a range of cytoprotective effects. Primarily recognized as a poly(ADP-ribose) polymerase (PARP) inhibitor and a co-inducer of Heat Shock Protein 72 (HSP72), **BGP-15** has demonstrated significant potential in ameliorating conditions associated with metabolic stress, including insulin resistance, Duchenne muscular dystrophy, and heart failure.<sup>[1][2]</sup> Its mechanism of action involves the modulation of key signaling pathways, including the inhibition of c-Jun N-terminal kinase (JNK) and the activation of the Akt/GSK-3 $\beta$  pathway, leading to reduced oxidative stress and enhanced cell survival. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **BGP-15**, supported by experimental methodologies and quantitative data.

## Chemical Identity and Physicochemical Properties

**BGP-15** is chemically known as (Z)-(N'-(2-hydroxy-3-(piperidin-1-yl)propoxy)-3-pyridine-carboximidamide) and is typically available as a dihydrochloride salt.<sup>[1]</sup> Its chemical structure and key identifiers are summarized below.

Table 1: Chemical Identifiers for **BGP-15**

Identifier	Value
IUPAC Name	N'-(2-hydroxy-3-piperidin-1-ylpropoxy)pyridine-3-carboximidamide;dihydrochloride[3]
CAS Number	66611-37-8[4]
Molecular Formula	C <sub>14</sub> H <sub>24</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>2</sub> [3][4]
SMILES	C1CCN(CC1)CC(CO/N=C(/C2=CN=CC=C2)\N)O.Cl.Cl[3]
InChI Key	ISGGVCWFTPTHIX-UHFFFAOYSA-N[3][5]

The physicochemical properties of **BGP-15** contribute to its viability as a drug candidate. It is a water-soluble, solid material, which facilitates its formulation and administration.[1]

Table 2: Physicochemical Properties of **BGP-15**

Property	Value	Source
Molecular Weight	351.27 g/mol	[1][4]
Appearance	Light yellow to yellow solid	[4]
Melting Point	199 - 204 °C	[6]
Solubility	Water: 28-100 mg/mL	[1][4][5]
DMSO: ~7-11 mg/mL	[4][5]	
PBS (pH 7.2): 5 mg/mL	[7]	
Storage	4°C (short-term), -20°C (long-term)	[4][5]

## Biological Activity and Mechanism of Action

**BGP-15** exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered around the inhibition of PARP and the induction of heat shock proteins. These

activities, in turn, influence downstream signaling pathways involved in cellular stress responses, inflammation, and metabolism.

## PARP Inhibition

**BGP-15** is an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and cell death pathways.<sup>[1]</sup> By inhibiting PARP, **BGP-15** can reduce cellular injury and death in response to oxidative stress.<sup>[8]</sup>

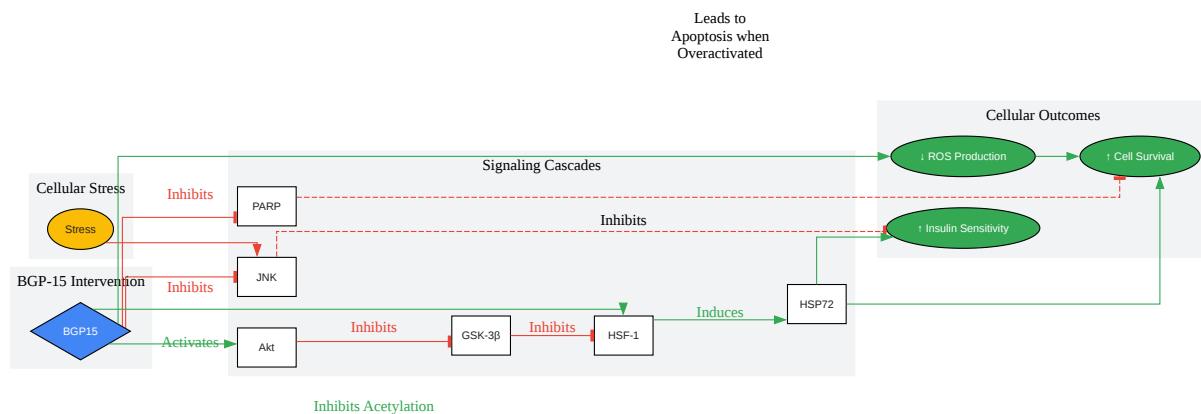
Table 3: Quantitative Data on PARP Inhibition by **BGP-15**

Parameter	Value
IC <sub>50</sub>	120 μM <sup>[5][9]</sup>
K <sub>i</sub>	57 μM <sup>[7][9]</sup>

## Modulation of Cellular Signaling Pathways

**BGP-15** has been shown to significantly impact several key signaling cascades:

- JNK Pathway: **BGP-15** blocks the inflammatory cytokine c-Jun N-terminal kinase (JNK). The inhibition of JNK prevents its negative regulatory effect on the insulin receptor, thereby increasing insulin sensitivity.<sup>[1][8]</sup>
- Akt/GSK-3β Pathway: **BGP-15** promotes the phosphorylation and activation of Akt, a central protein in the insulin signaling pathway that facilitates glucose uptake and cell survival. Activated Akt, in turn, deactivates Glycogen Synthase Kinase 3 (GSK-3), which reduces the inhibitory phosphorylation of Heat Shock Factor 1 (HSF-1) and consequently enhances the induction of heat shock proteins.<sup>[1][8]</sup>
- Heat Shock Response: **BGP-15** acts as a co-inducer of Heat Shock Protein 72 (HSP72), which plays a vital role in protecting cells from stress and is implicated in improved insulin sensitivity.<sup>[1][7]</sup> **BGP-15** also inhibits the acetylation of HSF-1, further promoting HSP activity.<sup>[1][8]</sup>
- Mitochondrial Function: The compound is known to reduce the production of mitochondrial reactive oxygen species (ROS), contributing to its cytoprotective effects.<sup>[1][8]</sup>



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**BGP-15's core signaling pathways.**

## Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the biological effects of **BGP-15**.

### PARP Activity Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP in cell lysates.

- **Cell Lysis:** Treat cells with **BGP-15** or a vehicle control. After treatment, lyse the cells using a suitable lysis buffer and quantify the protein concentration.

- Assay Procedure: Add cell lysates to a 96-well plate coated with histones and containing biotinylated NAD+.
- Incubation: Incubate the plate to allow PARP in the lysate to add biotinylated ADP-ribose units to the histones.
- Detection: Add streptavidin-HRP to the wells, which binds to the incorporated biotin.
- Quantification: Add a colorimetric HRP substrate and measure the absorbance using a microplate reader. The signal is proportional to PARP activity.

## JNK Phosphorylation Assay (ELISA-based)

This method is designed to detect and quantify the dual phosphorylation of JNK1 and JNK2 at threonine 183 and tyrosine 185, which is indicative of its activation.

- Sample Preparation: Prepare cell extracts from cells treated with **BGP-15** and appropriate stimuli.
- Capture: Pipette samples, standards, and controls into microplate wells coated with a capture antibody specific for JNK1/2. Incubate to allow the JNK proteins to bind.
- Washing: Wash the wells to remove unbound material.
- Detection: Add a detection antibody specific for JNK phosphorylated at threonine 183 and tyrosine 185. Incubate to allow binding.
- Signal Generation: After another wash step, add a substrate to generate a colorimetric signal.
- Measurement: Read the absorbance on a microplate reader. The intensity of the signal is proportional to the amount of phosphorylated JNK.

## Measurement of Mitochondrial ROS (MitoSOX Red Staining)

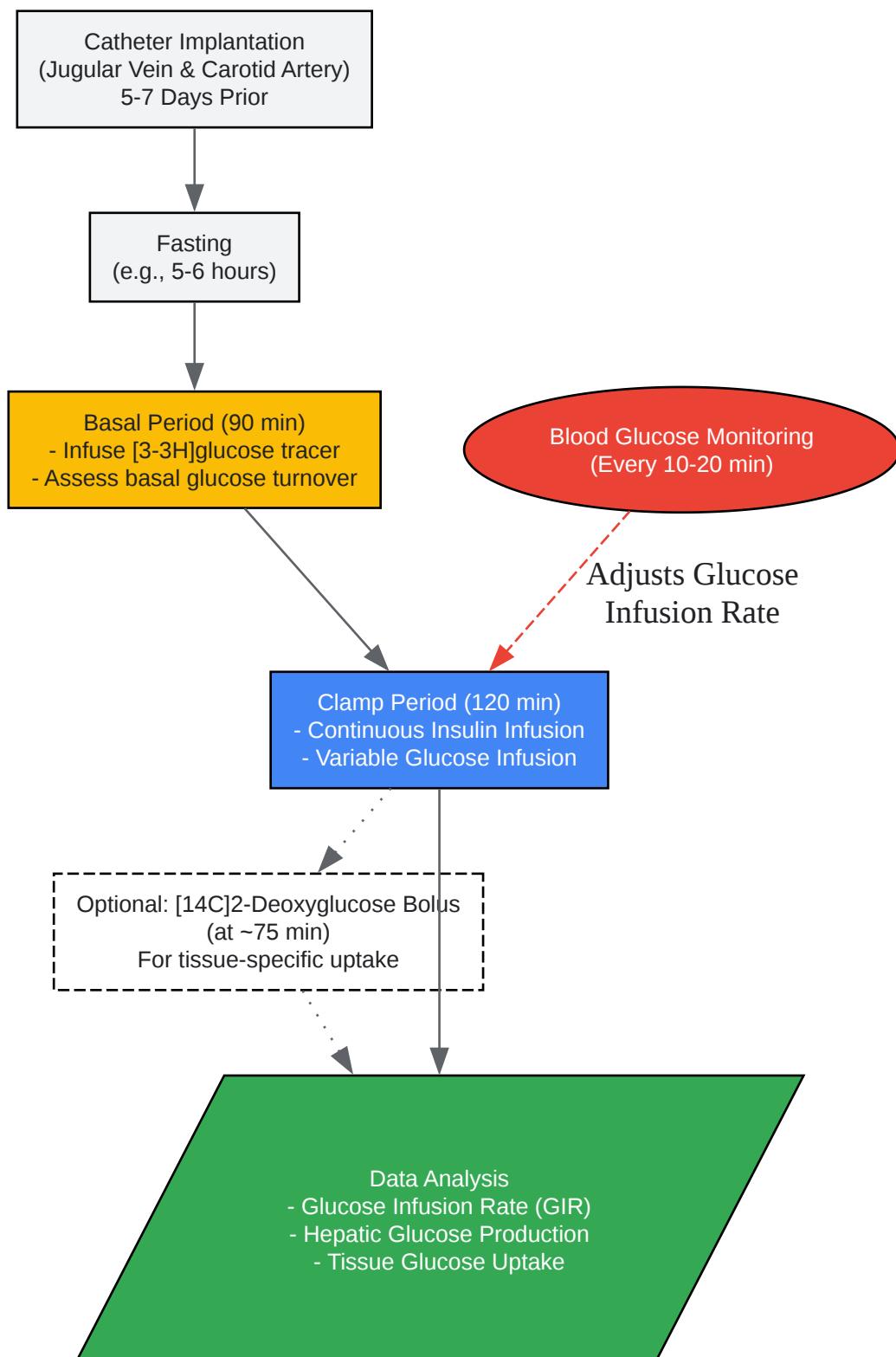
This protocol measures superoxide production within the mitochondria of live cells.

- Cell Culture and Treatment: Culture cells (e.g., H9c2 cardiomyocytes) and pre-treat with **BGP-15** (e.g., 50  $\mu$ M for 24 hours) before inducing oxidative stress.
- Staining: After treatment, wash the cells and incubate with MitoSOX Red reagent, a fluorescent probe that selectively detects mitochondrial superoxide.
- Analysis: Analyze the cells using flow cytometry to quantify the mean fluorescence intensity of MitoSOX Red. Alternatively, visualize and capture images using fluorescence microscopy.

## Assessment of Insulin Sensitivity (Hyperinsulinemic-Euglycemic Clamp)

This is the gold-standard method for assessing insulin sensitivity *in vivo* (e.g., in mice or rats).

- Surgical Preparation: Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for blood sampling) 5-7 days prior to the clamp procedure.
- Basal Period: After a fasting period, infuse a tracer (e.g., [3- $^3$ H]glucose) for approximately 90 minutes to assess basal glucose turnover.
- Clamp Period: Begin a primed-continuous infusion of human insulin to achieve a hyperinsulinemic state.
- Glucose Infusion: Simultaneously, infuse a variable rate of 20% glucose to maintain euglycemia (a normal blood glucose level). Blood glucose is monitored every 10-20 minutes.
- Data Collection: The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity. Blood samples are collected periodically to measure plasma insulin and glucose tracer concentrations.
- Tissue-Specific Uptake: To measure glucose uptake in specific tissues, a bolus of a non-metabolizable, radiolabeled glucose analog (e.g., [ $1-^{14}$ C]-2-deoxyglucose) can be administered towards the end of the clamp.

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Hyperinsulinemic-euglycemic clamp workflow.

## Conclusion

**BGP-15** is a versatile small molecule with a well-defined chemical structure and favorable physicochemical properties. Its biological activity, centered on PARP inhibition and modulation of key stress-response and metabolic signaling pathways, positions it as a strong candidate for further investigation in a variety of disease models. The experimental protocols detailed herein provide a framework for the continued exploration of **BGP-15**'s therapeutic potential. The compiled quantitative data underscores its efficacy in preclinical models and provides a basis for dose-finding studies in future clinical applications. As research continues, a deeper understanding of **BGP-15**'s pleiotropic effects will undoubtedly emerge, potentially broadening its therapeutic applications.

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